![molecular formula C15H13BrClNO B11535849 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is an organic compound characterized by the presence of bromine, chlorine, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2,5-dimethylbenzaldehyde.
Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-chlorophenol with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound’s Schiff base linkage is of interest in medicinal chemistry for its potential biological activities. Schiff bases are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the materials science industry, this compound can be used in the development of new polymers and resins. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is primarily due to its Schiff base linkage. This linkage can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the halogenated phenol structure but lacks the Schiff base linkage.
2,5-Dimethylbenzaldehyde: Contains the aldehyde group necessary for Schiff base formation but lacks the halogenated phenol structure.
Schiff Bases: A broad class of compounds with similar imine linkages but varying substituents.
Uniqueness
4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is unique due to its combination of halogenated phenol and Schiff base linkage
Properties
Molecular Formula |
C15H13BrClNO |
|---|---|
Molecular Weight |
338.62 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(2,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-4-10(2)14(5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
OWYRFXBJSDGECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


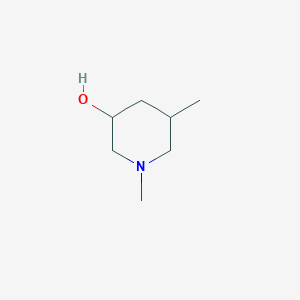
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11535788.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)

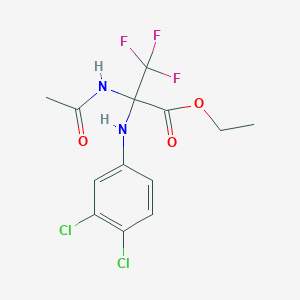
![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate](/img/structure/B11535815.png)
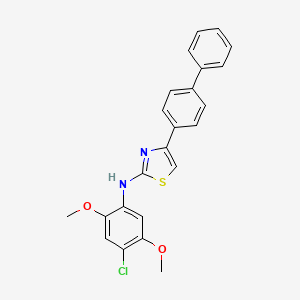
![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)
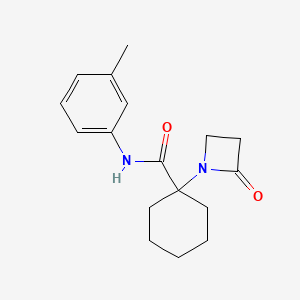
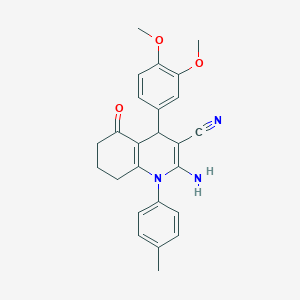
![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

